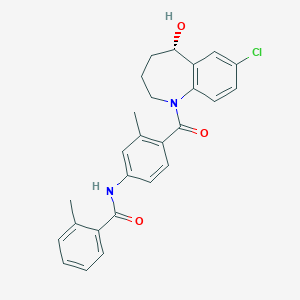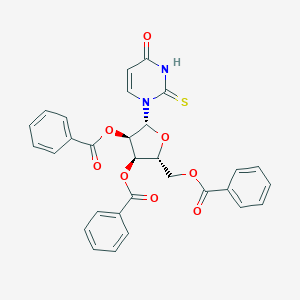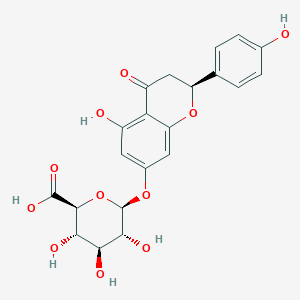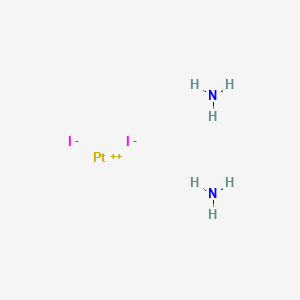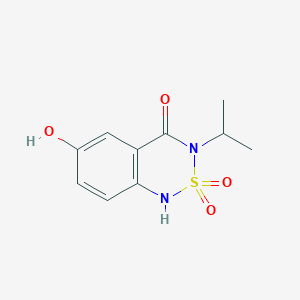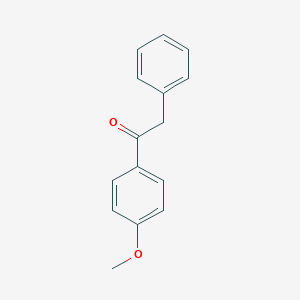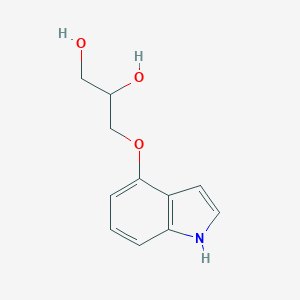
3-(1H-indol-4-yloxy)propane-1,2-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(1H-indol-4-yloxy)propane-1,2-diol involves several steps that are crucial for the production of this compound. Alternative synthetic pathways have been identified, including hydrolysis, the Wagner reaction, and reactions with glycidol, highlighting the flexibility and adaptability in synthesizing this compound (Talismanov et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-4-yloxy)propane-1,2-diol and its derivatives has been extensively studied. These compounds often crystallize in specific patterns, with hydrogen bonding playing a crucial role in their crystal structure. The crystal structures of related compounds have been determined, providing insight into their molecular geometry and intermolecular interactions (Bredikhin et al., 2013).
Chemical Reactions and Properties
3-(1H-indol-4-yloxy)propane-1,2-diol participates in various chemical reactions, including rearrangements and reactions with vinyl ethers, which are essential for synthesizing bis(indolyl)methane derivatives and other complex molecules (Hashmi et al., 2012); (Kobayashi et al., 2009). These reactions highlight the compound's versatility and its potential as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as solubility, melting point, and crystal packing, significantly affect its application in drug synthesis. Studies have shown that its physical characteristics, including phase behavior and crystallization patterns, are crucial for understanding its role as a precursor in chiral drug synthesis (Bredikhin et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as its reactivity with various chemical reagents and its behavior under different chemical conditions, are foundational to its utility in pharmaceutical chemistry. Its role in forming hydrogen bonds and other intermolecular interactions is a key feature that influences its chemical behavior and applications (Bredikhin et al., 2013).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
- They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug development, these compounds are often tested in vitro or in vivo to determine their efficacy and safety .
- The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promising results in preclinical or clinical trials for the treatment of various diseases .
-
Chemical Synthesis
- Indole derivatives are important in the field of chemical synthesis .
- They play a significant role in cell biology and are important types of molecules and natural products .
- The methods of synthesis of indole derivatives have attracted the attention of the chemical community .
- The results of these syntheses are novel methods of creating biologically active compounds .
-
Antiviral Research
- Indole derivatives have shown potential as antiviral agents .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing against various viruses .
- The results or outcomes obtained have shown that some of these compounds have inhibitory activity against certain viruses .
-
Anti-inflammatory Research
- Indole derivatives have also been studied for their anti-inflammatory activities .
- For instance, chalcones of indole were tested against carrageenan-induced edema in albino rats .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing in animal models .
- The results or outcomes obtained have shown that some of these compounds have significant anti-inflammatory effects .
-
Antimicrobial Research
- Indole derivatives have shown potential as antimicrobial agents .
- For example, 1,2-propandiol possesses anti-microbial activity, and is used as a preservative agent in pharmaceuticals and food .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing against various microbes .
- The results or outcomes obtained have shown that some of these compounds have inhibitory activity against certain microbes .
-
Antidiabetic Research
- Indole derivatives have also been studied for their antidiabetic activities .
- For instance, certain indole derivatives have been synthesized and tested for their antidiabetic potential .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing in animal models or in vitro .
- The results or outcomes obtained have shown that some of these compounds have significant antidiabetic effects .
Propiedades
IUPAC Name |
3-(1H-indol-4-yloxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTVUHCYCHOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342716 | |
| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-4-yloxy)-1,2-propanediol | |
CAS RN |
61212-32-6 | |
| Record name | 3-(1H-Indol-4-yloxy)-1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61212-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3YN53L5LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




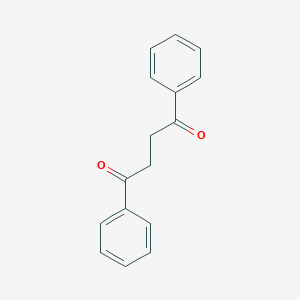

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)
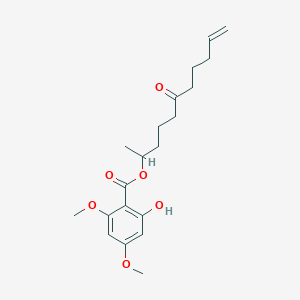
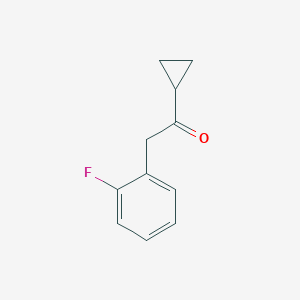
![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)
